molecular formula C11H11ClF2OS B14033984 1-Chloro-1-(4-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one

1-Chloro-1-(4-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14033984
M. Wt: 264.72 g/mol
InChI Key: JGUCJOFJMRPWHV-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one is a synthetic organic compound with the molecular formula C11H11ClF2OS It is characterized by the presence of a chloro group, a difluoromethyl group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-Chloro-1-(4-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Starting Material: The synthesis begins with a suitable aromatic compound that has the desired substituents.

    Chlorination: The aromatic compound undergoes chlorination to introduce the chloro group.

    Methylthiolation: The methylthio group is introduced via a methylthiolation reaction.

    Final Assembly: The final step involves the formation of the propan-2-one moiety through a suitable reaction, such as a Friedel-Crafts acylation.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-1-(4-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia).

Scientific Research Applications

1-Chloro-1-(4-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and difluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The methylthio group can also contribute to its overall activity by affecting its chemical reactivity and stability.

Comparison with Similar Compounds

1-Chloro-1-(4-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one: This compound has a difluoromethoxy group instead of a difluoromethyl group, which can affect its reactivity and applications.

    1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11ClF2OS

Molecular Weight

264.72 g/mol

IUPAC Name

1-chloro-1-[4-(difluoromethyl)-3-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H11ClF2OS/c1-6(15)10(12)7-3-4-8(11(13)14)9(5-7)16-2/h3-5,10-11H,1-2H3

InChI Key

JGUCJOFJMRPWHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)C(F)F)SC)Cl

Origin of Product

United States

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